Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride
Overview
Description
Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride is an organic compound with the molecular formula C15H18ClNO2 and a molecular weight of 279.76 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a naphthalene ring and an amino group attached to a butyrate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride typically involves the esterification of 4-amino-4-naphthalen-2-yl-butyric acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalene ring and amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride is unique due to its specific structural features, such as the naphthalene ring and the butyrate ester, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
methyl 4-amino-4-naphthalen-2-ylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13;/h2-7,10,14H,8-9,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXAIGFDCRZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373405 | |
Record name | Methyl 4-amino-4-(naphthalen-2-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-04-3 | |
Record name | Methyl 4-amino-4-(naphthalen-2-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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